
1,3-Dinitropyren
Übersicht
Beschreibung
1,3-Dinitropyrene (1,3-DNP) is a polycyclic aromatic hydrocarbon (PAH) compound that is produced by the incomplete combustion of organic materials. It is a colorless, odorless, crystalline solid that is insoluble in water and has the molecular formula C14H8N2. 1,3-DNP is one of the most abundant PAHs in the environment, and it has been identified as a potential environmental pollutant and health hazard due to its carcinogenic and mutagenic properties.
Wissenschaftliche Forschungsanwendungen
Nichtlineare optische und elektrische Eigenschaften
Eine Computerstudie wurde durchgeführt, um die optoelektronischen Eigenschaften von 1,3-Dinitropyren zu untersuchen . Die Studie verwendete die Dichtefunktionaltheorie, um das molekulare elektrostatische Potential und die Van-der-Waals-Oberfläche, die Grenzflächenmolekülorbitale und die Molekülorbitaloberflächen zu bestimmen . Die berechnete Hyperpolarisierbarkeit erster Ordnung von this compound ist 26-mal höher als die von Harnstoff, was seine immens hohen nichtlinearen optisch aktiven Reaktionen zeigt .
Organische Leuchtdioden (OLEDs)
Die geringere Reorganisationsenergie für den Lochtransport von this compound bestätigt seine Anwendung als Lochtransportschicht in organischen Leuchtdioden .
Photonik und Telekommunikation
Nichtlineare optische (NLO) Materialien wie this compound finden Anwendung in der Photonik und Telekommunikation .
Frequenzmischung
This compound, als nichtlineares optisches Material, kann zur Frequenzmischung verwendet werden .
Optisches Rechnen
Die schnelle Reaktionsfähigkeit in organischen Materialien wie this compound führt zu einer hohen NLO-Aktivität von Materialien, wodurch es sich für das optische Rechnen eignet .
Molekulare Schalter
Das Auftreten von intramolekularem Ladungstransfer (ICT) erklärt die hohe Reaktivität des Moleküls, die als Grundlage für die Vorhersage der optischen Nichtlinearität der Materialien gilt . Dies macht this compound zu einem potenziellen Kandidaten für molekulare Schalter .
Karzinogenitätsstudien
This compound wurde in Karzinogenitätsstudien an neugeborenen weiblichen Ratten verwendet .
Modifikation des Umu-Assays
This compound wurde bei der Modifikation des Umu-Assays (ISO 13829) verwendet, um das zytotoxische Potenzial von Toxinen in vitro zu bewerten .
Zukünftige Richtungen
: Lakhera, S., Rana, M., Devlal, K., & Dhuliya, V. (2023). Computational study of non-linear optical and electrical properties of 1,3-dinitropyrene. Optical and Quantum Electronics, 55(11), 85. Link : Sigma-Aldrich. (2024). 1,3-Dinitropyrene. Link : Tanabe et al. (1986). 1,3-dinitropyrene. Abstract. Europe PMC. Link
Wirkmechanismus
Target of Action
1,3-Dinitropyrene, a dark crystalline compound, is primarily associated with the combustion of highly aromatic fuels such as diesel . It is thought to be a carcinogen and its primary targets are DNA molecules . It binds to DNA in vitro, leading to DNA damage and mutation in cultured rodent and human cells .
Mode of Action
The interaction of 1,3-Dinitropyrene with its targets involves the formation of DNA adducts . This process is facilitated by the compound’s nitro groups, which can undergo reduction to form reactive species that covalently bind to DNA . This binding can cause DNA damage and induce mutations .
Biochemical Pathways
It is known that the compound can cause dna damage and mutation, which can disrupt normal cellular processes and lead to carcinogenesis .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The primary result of 1,3-Dinitropyrene’s action is DNA damage and mutation in cells . This can disrupt normal cellular processes and lead to the development of cancer . In fact, the carcinogenicity of 1,3-Dinitropyrene has been studied in newborn female rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dinitropyrene. For example, the compound is sensitive to prolonged exposure to light . It is also associated with certain occupational settings, such as those involving the combustion of diesel fuel . Furthermore, it has been detected in emissions from kerosene heaters and gas burners , indicating that its presence and effects can be influenced by environmental conditions.
Biochemische Analyse
Biochemical Properties
1,3-Dinitropyrene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in its metabolic activation. The compound undergoes nitroreduction and oxidation reactions, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects .
Cellular Effects
1,3-Dinitropyrene has been shown to affect various types of cells and cellular processes. In human bronchial epithelial cells and mouse hepatoma cells, 1,3-Dinitropyrene increases the levels of reactive oxygen species, leading to oxidative damage to DNA . It also induces apoptosis and necrosis in certain cell types, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1,3-Dinitropyrene involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form DNA adducts and cause oxidative damage to cellular components . The compound also triggers an unfolded protein response, leading to endoplasmic reticulum stress and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dinitropyrene change over time. The compound is relatively stable but can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 1,3-Dinitropyrene has been shown to cause persistent oxidative stress and DNA damage in cells .
Dosage Effects in Animal Models
The effects of 1,3-Dinitropyrene vary with different dosages in animal models. At low doses, the compound may cause minimal toxicity, while at higher doses, it can induce significant toxic and adverse effects, including carcinogenicity . Threshold effects have been observed, with certain doses leading to a marked increase in mutagenic and carcinogenic outcomes .
Metabolic Pathways
1,3-Dinitropyrene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes nitroreduction and oxidation reactions, leading to the formation of reactive intermediates that can bind to DNA and proteins . These metabolic pathways are crucial for the compound’s mutagenic and carcinogenic effects .
Transport and Distribution
Within cells and tissues, 1,3-Dinitropyrene is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific tissues, leading to localized effects . Its distribution is influenced by its lipophilicity and interactions with cellular components .
Subcellular Localization
1,3-Dinitropyrene is localized in various subcellular compartments, including the nucleus and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, with nuclear localization being associated with DNA damage and mutagenesis . The compound’s localization is directed by specific targeting signals and post-translational modifications .
Eigenschaften
IUPAC Name |
1,3-dinitropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-14(18(21)22)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNUVDBUEAQUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074975 | |
| Record name | 1,3-Dinitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75321-20-9 | |
| Record name | 1,3-Dinitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75321-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dinitropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075321209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dinitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dinitropyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DINITROPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D09D9L0924 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1214489.png)
![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)
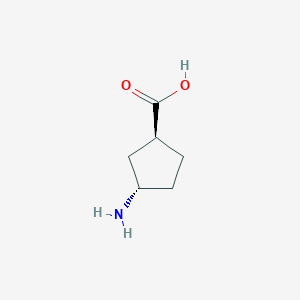
![4-[(E)-2-(2,3-dimethoxyphenyl)vinyl]pyridine](/img/structure/B1214494.png)
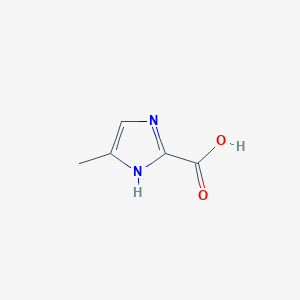
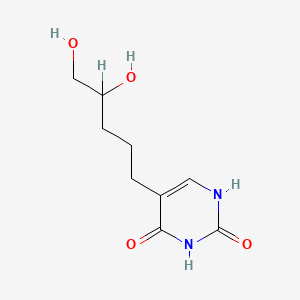


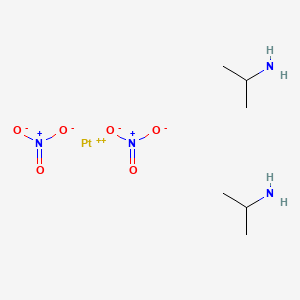
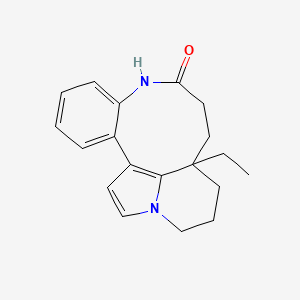
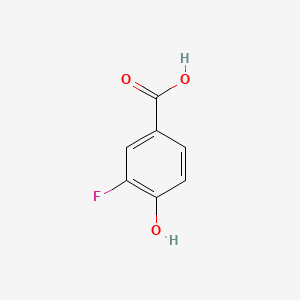
![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)
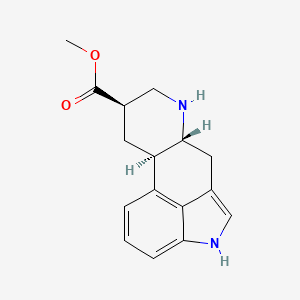
![2,4-Di-tert-butyl-6-[hydroxy(1-methyl-5-nitro-1h-imidazol-2-yl)methyl]phenol](/img/structure/B1214511.png)
